Difluoroborane, pentafluoroethyl-

Molecular structure Electron diffraction Gas-phase structural chemistry

Difluoroborane, pentafluoroethyl- (CAS 14890‑36‑9) is formally listed under this name in the NIST Chemistry WebBook but corresponds structurally to perfluoroborodisilane, Si₂BF₇, with the connectivity F₃Si–SiF₂–BF₂ [REFS‑1][REFS‑2]. It belongs to the homologous series SiF₃–(SiF₂)ₙ₋₁–BF₂ and is a volatile, thermally robust (≥200 °C) yet air‑pyrophoric compound first prepared by co‑condensation of high‑temperature SiF₂ with BF₃ [REFS‑3].

Molecular Formula BF7Si2
Molecular Weight 199.97 g/mol
CAS No. 14890-36-9
Cat. No. B13733967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoroborane, pentafluoroethyl-
CAS14890-36-9
Molecular FormulaBF7Si2
Molecular Weight199.97 g/mol
Structural Identifiers
SMILESB(F)(F)[Si](F)(F)[Si](F)(F)F
InChIInChI=1S/BF7Si2/c2-1(3)9(4,5)10(6,7)8
InChIKeyJNJRONPBDVTCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluoroborane, Pentafluoroethyl- (CAS 14890-36-9): A Mixed Si–B Catenated Fluoride for Fundamental Inorganic and Physicochemical Research


Difluoroborane, pentafluoroethyl- (CAS 14890‑36‑9) is formally listed under this name in the NIST Chemistry WebBook but corresponds structurally to perfluoroborodisilane, Si₂BF₇, with the connectivity F₃Si–SiF₂–BF₂ [REFS‑1][REFS‑2]. It belongs to the homologous series SiF₃–(SiF₂)ₙ₋₁–BF₂ and is a volatile, thermally robust (≥200 °C) yet air‑pyrophoric compound first prepared by co‑condensation of high‑temperature SiF₂ with BF₃ [REFS‑3]. Its mixed silicon–boron skeleton makes it a distinctive candidate for gas‑phase structural chemistry and comparative bonding studies.

Why Generic Substitution Fails for Difluoroborane, Pentafluoroethyl- (CAS 14890-36-9)


The all‑silicon homologues (e.g., Si₂F₆, Si₃F₈) and the single‑silicon analogue SiF₃BF₂ share nearly identical volatility with Si₂BF₇, but they lack the specific Si–Si–B connectivity that governs bond‑length anomalies (Si–B = 2.008 Å vs. 2.027 Å in SiF₃BF₂), internal‑rotation barriers, and the mixed Group 13/Group 14 electronic structure that makes Si₂BF₇ a distinct model system for fundamental bonding studies [REFS‑1][REFS‑2]. Substituting a perfluorosilane for this borosilane would therefore eliminate the very structural and electronic features that are the object of investigation.

Quantitative Differentiation Evidence for Difluoroborane, Pentafluoroethyl- (CAS 14890-36-9) vs. Closest Analogs


Si–B Bond Length in Si₂BF₇ vs. SiF₃BF₂: Electron Diffraction and Microwave Spectroscopy

The Si–B bond length in Si₂BF₇, determined by gas‑phase electron diffraction, is 2.008 ± 0.017 Å [REFS‑1]. This is markedly shorter than the Si–B distance of 2.027 ± 0.005 Å found in the single‑silicon analogue SiF₃BF₂ by microwave spectroscopy [REFS‑2], indicating that the insertion of an –SiF₂– spacer significantly alters the Si–B bonding.

Molecular structure Electron diffraction Gas-phase structural chemistry Silicon-boron bonding

Boiling Point Equivalence of –BF₂ and –SiF₃ Termini: SiF₃BF₂ vs. Si₂F₆

The boiling point of SiF₃BF₂ (−19 °C) is experimentally identical to that of Si₂F₆ (−19 °C), while the next homologues SiF₃SiF₂BF₂ and Si₃F₈ both boil at 42 °C [REFS‑1]. This quantitative match underpins the concept that a terminal –BF₂ group is electronically nearly equivalent to a –SiF₃ group, a property that directly extends to the Si₂BF₇ member of the series.

Volatility Physical properties Electronic equivalence Perfluorosilanes

Internal Rotation Barrier: SiF₃BF₂ vs. (CH₃)₃CBF₂ and Related Heavy‑Top Molecules

The six‑fold barrier to internal rotation about the Si–B bond in SiF₃BF₂ has been refined to V₆ = 2.178 ± 0.005 cal mol⁻¹ (9.11 ± 0.02 J mol⁻¹) [REFS‑1], classified as an intermediate‑barrier case alongside (CH₃)₃CBF₂ and CF₃NO₂ [REFS‑2]. In the Si₂BF₇ homologue, the Si–Si rotation barrier was estimated at 2.35 kcal mol⁻¹ [REFS‑3].

Microwave spectroscopy Internal rotation Torsional barrier Molecular dynamics

Computational Benchmark: Ab Initio Electronic Energy and Dipole Moment of Si₂BF₇ (NIST/B3LYP/6‑31G*)

NIST provides computed data for Si₂BF₇ at the B3LYP/6‑31G* level: electronic energy = −1303.15464718 hartree, dipole moment = 1.2083 debye, and rotational constants A = 1.29757 GHz, B = 0.62742 GHz, C = 0.53787 GHz [REFS‑1]. These values constitute a reproducible computational benchmark for validating higher‑level calculations on mixed Si–B fluoride systems.

Computational chemistry Benchmark data Dipole moment DFT

Research Application Scenarios for Difluoroborane, Pentafluoroethyl- (CAS 14890-36-9)


Gas‑Phase Electron Diffraction and Microwave Spectroscopy Studies of Mixed Group 13/Group 14 Bonding

Si₂BF₇ is one of very few volatile compounds containing a confirmed Si–Si–B skeleton for which both electron‑diffraction [REFS‑1] and microwave‑spectroscopic [REFS‑2] structural data exist. The distinct Si–B bond length (2.008 Å in Si₂BF₇ vs. 2.027 Å in SiF₃BF₂) and the two distinct torsional barriers (Si–B ≈ 2 cal mol⁻¹ vs. Si–Si ≈ 2.35 kcal mol⁻¹) make this compound a valuable test case for developing structure‑determination methodologies on weakly bound, multi‑rotor systems.

Volatility‑Matched Substitution in Perfluorosilane Handling and Calibration Setups

The experimentally observed boiling‑point match between –BF₂‑ and –SiF₃‑terminated two‑atom skeletons (−19 °C for both SiF₃BF₂ and Si₂F₆) [REFS‑1] allows Si₂BF₇ to be integrated into existing vapor‑handling or distillation trains designed for perfluorosilanes without changing temperature setpoints, facilitating comparative reactivity or spectroscopic studies where a boron‑containing probe is desired.

Computational Chemistry Benchmarking of Si–B Bonding with Publically Archived Reference Data

The NIST‑archived B3LYP/6‑31G* data (electronic energy, dipole moment, rotational constants) for Si₂BF₇ [REFS‑1] provide an openly accessible, reproducible benchmark for theoretical chemists validating new density functionals or composite ab initio methods on molecules that contain both Si–Si and Si–B bonds in a single, relatively small (10‑atom) framework.

Precursor Screening for Silicon‑Boron‑Containing Thin Films via Reactive CVD or Plasma Processes

Silicon‑boron fluorides are thermally stable as vapors to at least 200 °C [REFS‑1], and the homologous series SiF₃–(SiF₂)ₙ₋₁–BF₂ offers a tunable Si:B ratio in a volatile, ligand‑free molecular precursor. Si₂BF₇ (Si:B = 2:1) could be evaluated alongside SiF₃BF₂ (1:1) and Si₃BF₉ (3:1) for the deposition of Si‑B‑containing thin films, where precursor volatility and thermal stability are critical process parameters.

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